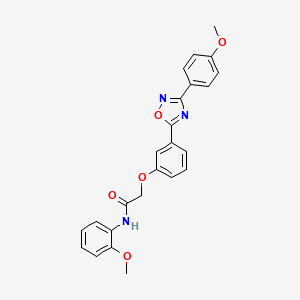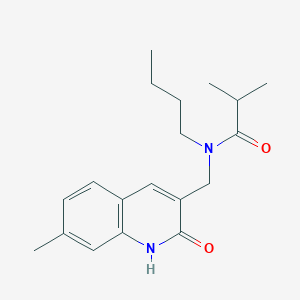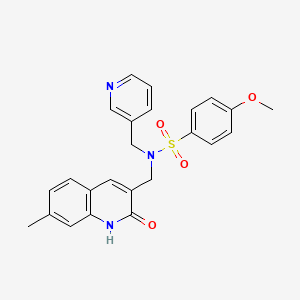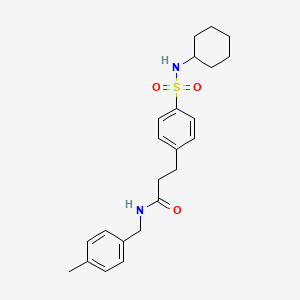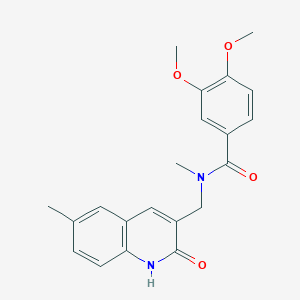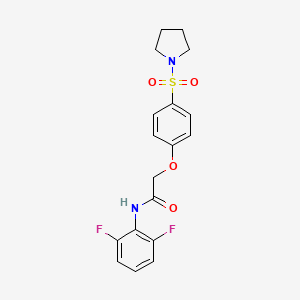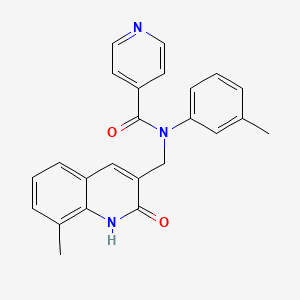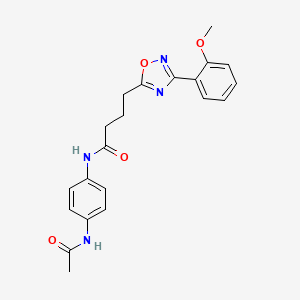
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, also known as MOR-08, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound was first synthesized in 2008 and has since been used in various studies to investigate its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to cell death in cancer cells and may also help to protect neurons from damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis (programmed cell death), and the reduction of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it may not be effective in all types of cancer or neurodegenerative diseases, and more research is needed to determine its full therapeutic potential.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, including investigating its potential as a treatment for other types of cancer and neurodegenerative diseases, exploring its mechanism of action in more detail, and optimizing its synthesis to improve its effectiveness. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans before it can be considered for clinical use.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide involves several steps, including the reaction of 5-chloro-2-methoxyaniline with 4-chlorobenzene-1-sulfonyl chloride to form 5-chloro-2-methoxy-N-(4-chlorobenzenesulfonyl)aniline. This intermediate is then reacted with 2-(4-(morpholinosulfonyl)phenoxy)acetic acid to form this compound.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been used in various scientific studies to investigate its potential therapeutic benefits. One study found that this compound exhibited antitumor activity in vitro against several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that this compound had potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O6S/c1-26-18-7-2-14(20)12-17(18)21-19(23)13-28-15-3-5-16(6-4-15)29(24,25)22-8-10-27-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUFLBCNZMMZOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7697186.png)
